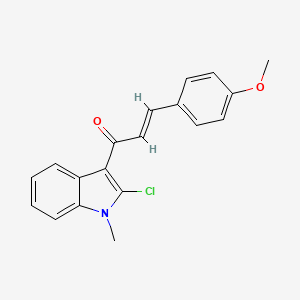![molecular formula C19H17Cl2N5O3S2 B13372628 6-[5-(2,4-Dichlorophenyl)-2-furyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372628.png)
6-[5-(2,4-Dichlorophenyl)-2-furyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[5-(2,4-Dichlorophenyl)-2-furyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound with a molecular formula of C19H17Cl2N5O3S2 This compound is characterized by its unique structure, which includes a dichlorophenyl group, a furyl group, a piperidinyl group, and a triazolo-thiadiazole core
Preparation Methods
The synthesis of 6-[5-(2,4-Dichlorophenyl)-2-furyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves multiple steps, including the formation of the triazolo-thiadiazole core and the subsequent attachment of the dichlorophenyl, furyl, and piperidinyl groups. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as dichlorobenzene, furfural, piperidine, and various sulfur and nitrogen-containing compounds. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The furyl and piperidinyl groups can be oxidized under appropriate conditions.
Reduction: The dichlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in the study of biological pathways and mechanisms.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific molecular targets.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 6-[5-(2,4-Dichlorophenyl)-2-furyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The triazolo-thiadiazole core is known to interact with various biological targets, potentially leading to a range of effects depending on the specific structure and functional groups attached.
Comparison with Similar Compounds
Similar compounds to 6-[5-(2,4-Dichlorophenyl)-2-furyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolo-thiadiazole derivatives with different substituents These compounds may share some chemical and biological properties but can differ significantly in their specific activities and applications
Properties
Molecular Formula |
C19H17Cl2N5O3S2 |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
6-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H17Cl2N5O3S2/c1-31(27,28)25-8-2-3-11(10-25)17-22-23-19-26(17)24-18(30-19)16-7-6-15(29-16)13-5-4-12(20)9-14(13)21/h4-7,9,11H,2-3,8,10H2,1H3 |
InChI Key |
NEJXEMOEIOUAFX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Diethylamino)ethyl 4-{[4-(dimethylamino)benzoyl]amino}benzoate](/img/structure/B13372545.png)
![[2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B13372547.png)
![3-(3,4-Dimethoxybenzyl)-6-(3,4-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372555.png)
![8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13372557.png)
![5-benzyl-8-chloro-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13372566.png)
![N-(2-methylphenyl)-N-[4-(4-morpholinyl)-6-(1-piperazinyl)-1,3,5-triazin-2-yl]amine](/img/structure/B13372568.png)

![3-(3-isobutyl-1H-pyrazol-5-yl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372579.png)
![N-({6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine](/img/structure/B13372601.png)
![3-(1-Benzofuran-2-yl)-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372602.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,6-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13372604.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13372610.png)
![2-[(Dimethylamino)methyl]-6-methoxyphenyl dimethylcarbamate](/img/structure/B13372611.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxybenzyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13372618.png)
